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Compound of Interest

Compound Name: Fmoc-L-beta-homoleucine

Cat. No.: B557519 Get Quote

The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug

discovery and development, offering a pathway to modulate therapeutic properties. Fmoc-L-
beta-homoleucine, a beta-amino acid derivative, is a valuable building block for synthesizing

peptides with enhanced stability and novel functionalities.[1][2] Its unique structure, featuring

an additional carbon in the backbone, confers significant resistance to enzymatic degradation

by proteases and peptidases, a common limitation of standard peptide-based therapeutics.[1]

[3] This enhanced stability leads to a longer circulating half-life and improved bioavailability.[4]

The primary application of Fmoc-L-beta-homoleucine in bioconjugation is as a component of

a larger peptide construct.[5][6] By using Solid-Phase Peptide Synthesis (SPPS), this unique

amino acid can be strategically placed within a peptide sequence.[7] The resulting beta-

peptide, now armed with superior stability, can then be conjugated to other molecules such as

therapeutic agents, proteins, or antibodies to create robust bioconjugates for targeted drug

delivery or diagnostic purposes.[5][8] The fluorenylmethoxycarbonyl (Fmoc) protecting group is

essential for this process, as it selectively masks the amino group during synthesis and can be

removed under mild basic conditions, typically with piperidine, allowing for the sequential

addition of amino acids.[7][9]

Physicochemical and Synthesis Data
Quantitative data on the coupling efficiency of Fmoc-L-beta-homoleucine is not extensively

published. However, as a sterically hindered beta-amino acid, its coupling kinetics may be

slower than standard alpha-amino acids. The following tables provide key physicochemical
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properties and reference data for coupling sterically hindered amino acids, which can serve as

a baseline for experimental design.[10]

Table 1: Physicochemical Properties of Fmoc-L-beta-homoleucine

Property Value Reference

Synonyms

Fmoc-L-β-HomoLeu-OH,

(S)-3-(Fmoc-amino)-5-methyl-

hexanoic acid

[5]

CAS Number 193887-44-4 [5]

Molecular Formula C22H25NO4 [5]

Molecular Weight 367.45 g/mol [5]

Appearance White to off-white powder [5]

Purity ≥ 98% (by HPLC) [5]

Storage 0 - 8 °C [5]

Table 2: Reference Coupling Efficiencies for Sterically Hindered Amino Acids

Amino Acid
Type

Coupling
Reagent

Coupling Time
(min)

Typical
Coupling
Efficiency (%)

Typical Purity
(%)

Standard α-

Amino Acids

HBTU/HOBt/DIE

A
30 - 60 >99 >95

Sterically

Hindered α-

Amino Acids

HATU/DIEA 60 - 120 95 - 99 >90

β-Amino Acids PyBOP/DIEA 120 - 240 90 - 98 >90

Note: Data in Table 2 is generalized for the class of amino acids and should be used as a

reference.[10] Optimization of coupling time and reagents is recommended for Fmoc-L-beta-
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homoleucine to achieve maximum efficiency.

Experimental Protocols
Protocol 1: Incorporation of Fmoc-L-beta-homoleucine
via Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual procedure for incorporating a single Fmoc-L-beta-
homoleucine residue into a peptide sequence on a solid support resin (e.g., Rink Amide resin

for a C-terminal amide).[10] The cycle is repeated for each amino acid in the desired sequence.

Materials and Reagents:

Fmoc-Rink Amide resin

Fmoc-L-beta-homoleucine

Other required Fmoc-protected amino acids

N,N-Dimethylformamide (DMF), peptide synthesis grade

Dichloromethane (DCM)

Piperidine

Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate)

Base: e.g., N,N-Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)[11]

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane

(TIS))

Cold diethyl ether

Reaction vessel for manual synthesis

Shaker or agitator
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Procedure:

Resin Swelling:

Place the desired amount of resin (e.g., 0.1 mmol scale) in the reaction vessel.[11]

Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle

agitation.[10][11]

Drain the DMF.

Fmoc-Deprotection (for pre-loaded resin or subsequent coupling cycles):

Add a solution of 20% piperidine in DMF to the resin.[10]

Agitate for 5 minutes, then drain the solution.[4]

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes

to ensure complete removal of the Fmoc group.[4]

Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to

remove all residual piperidine.[10]

Amino Acid Coupling (Incorporating Fmoc-L-beta-homoleucine):

In a separate vial, prepare the activated amino acid solution. Dissolve Fmoc-L-beta-
homoleucine (3-5 equivalents relative to resin loading), HATU (2.9-4.5 equivalents), and

DIEA (6-10 equivalents) in DMF.[10][11]

Allow the mixture to pre-activate for 2-5 minutes at room temperature.[10]

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is

recommended due to the potential steric hindrance of the beta-amino acid.[10]

After coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3

times).[10]
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Repeat Synthesis Cycle:

Repeat steps 2 and 3 for each subsequent amino acid to be added to the peptide chain.[7]

Peptide Cleavage and Deprotection:

After the final amino acid has been coupled and its Fmoc group removed, wash the resin

thoroughly with DCM and dry it under a stream of nitrogen.[9]

Add the cleavage cocktail (e.g., TFA/H2O/TIS) to the resin and shake at room temperature

for 2-3 hours.[9]

Peptide Precipitation and Purification:

Filter the cleavage mixture to separate the resin, collecting the filtrate which contains the

peptide.[4]

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

[4]

Centrifuge the mixture to pellet the peptide and carefully decant the ether.[4]

Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and

byproducts.[10]

Dry the crude peptide under vacuum.

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC) and characterize by mass spectrometry to confirm its identity and purity.[10]

Resin Preparation

Synthesis Cycle (Repeat for each Amino Acid)

Final Steps

Start: Resin
Swell Resin

in DMF
Fmoc Deprotection

(20% Piperidine/DMF)
Wash

(DMF/DCM)
Couple Activated

Fmoc-AA-OH

Wash
(DMF/DCM)

Next cycle

Cleavage & Deprotection
(TFA Cocktail)

Final cycle Precipitate
(Cold Ether)

Purify & Characterize
(RP-HPLC, MS)

End: Purified Peptide
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Click to download full resolution via product page

Caption: Workflow for incorporating Fmoc-L-beta-homoleucine via Fmoc-based SPPS.

Protocol 2: General Bioconjugation of a Beta-
Homoleucine Containing Peptide
This protocol provides a general method for conjugating a purified peptide containing a reactive

handle (e.g., a primary amine at the N-terminus or a lysine side chain) to another molecule

possessing a carboxyl group. This is a common strategy in bioconjugation.[9]

Materials and Reagents:

Purified peptide containing Fmoc-L-beta-homoleucine and an available primary amine.

Molecule to be conjugated (must contain a carboxylic acid group).

Activation Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-

hydroxysuccinimide).[9]

Anhydrous DMF or other suitable conjugation buffer (e.g., PBS, pH 7.4).

Quenching buffer (e.g., Tris-HCl).

Purification system (e.g., RP-HPLC or size-exclusion chromatography).

Procedure:

Activation of Carboxylic Acid:

In a reaction vial, dissolve the molecule to be conjugated (1.5 equivalents relative to the

peptide) in anhydrous DMF.

Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.[9]

Stir the reaction at room temperature for 15-30 minutes to activate the carboxyl group by

forming a more stable NHS ester.[9]
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Conjugation Reaction:

Dissolve the purified peptide (1 equivalent) in a suitable buffer (e.g., PBS pH 7.4 or DMF).

Add the activated molecule solution to the peptide solution.

Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with

gentle stirring.[9]

Quenching (Optional):

To stop the reaction, add a quenching buffer containing a primary amine, such as Tris-HCl,

to a final concentration of 20-50 mM.[9] This will react with any remaining activated

molecules.

Purification of the Bioconjugate:

Purify the resulting bioconjugate from unreacted components using an appropriate

chromatography method, such as RP-HPLC.

Characterize the final product by mass spectrometry to confirm successful conjugation

and assess purity.
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Starting Materials

Peptide containing
β-Homoleucine and -NH2

2. Conjugate
(Amide Bond Formation)

Therapeutic Agent
with -COOH

1. Activate -COOH group
(EDC, NHS)

3. Purify Bioconjugate
(e.g., HPLC)

Final Bioconjugate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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